
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a dihydropyridinone core with an amino group and a cyclopentylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dihydropyridinone ring can be reduced to form tetrahydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydropyridinone derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(cyclohexylmethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-1-(cyclopentylmethyl)-1,4-dihydropyridin-4-one is unique due to its specific cyclopentylmethyl substituent, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclopentyl group can affect the compound’s ability to interact with molecular targets, potentially leading to distinct pharmacological profiles compared to its analogs.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-amino-1-(cyclopentylmethyl)pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c12-10-8-13(6-5-11(10)14)7-9-3-1-2-4-9/h5-6,8-9H,1-4,7,12H2 |
InChIキー |
RYQXNIQQWJRAKR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CN2C=CC(=O)C(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


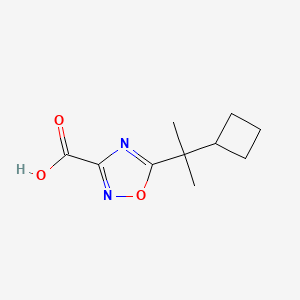
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
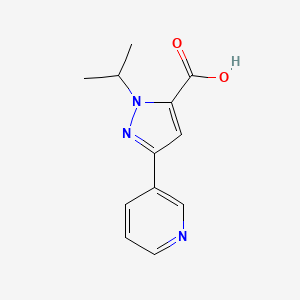
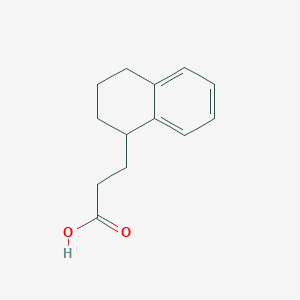
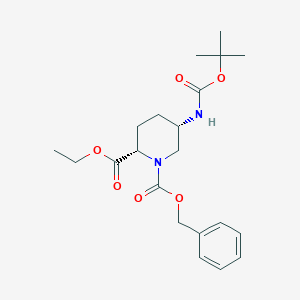
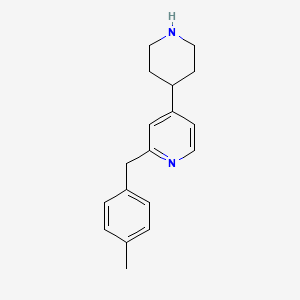
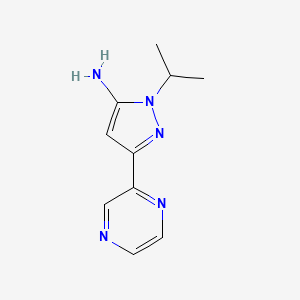

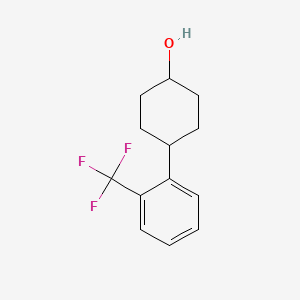
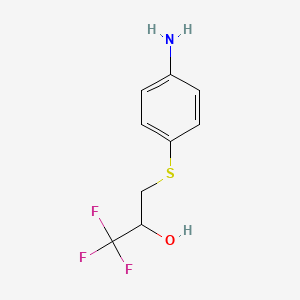
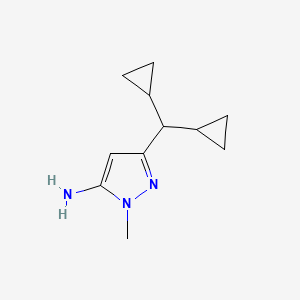
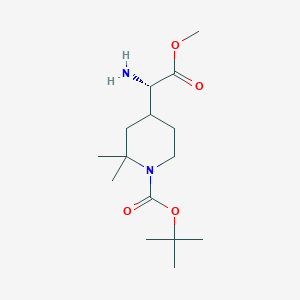
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
